

Application Notes and Protocols for Phoxim in Veterinary Ectoparasite Control

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Compound of Interest

Compound Name: *Phoxim*

Cat. No.: *B1677734*

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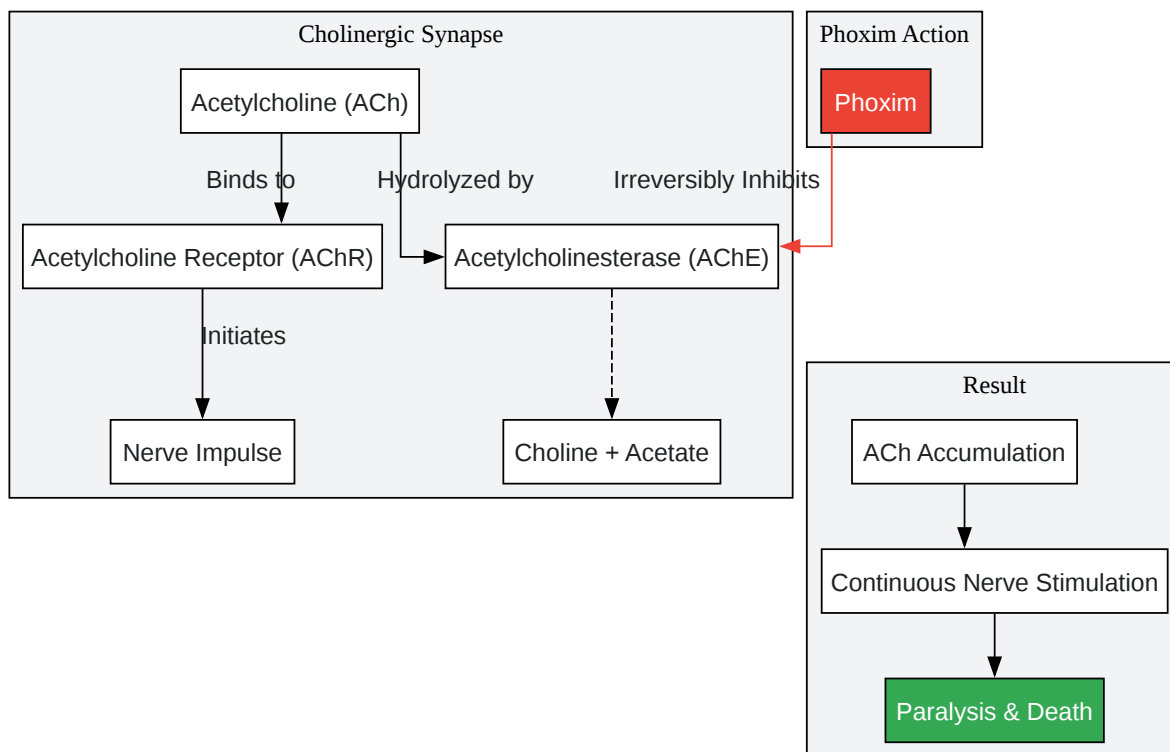
These application notes provide a comprehensive overview of the use of **phoxim**, an organophosphate insecticide, for the control of ectoparasites in veterinary medicine. This document includes detailed information on its mechanism of action, efficacy against various parasites, and established protocols for its application and evaluation.

Introduction

Phoxim is a broad-spectrum, non-systemic ectoparasiticide widely used in livestock, including cattle, pigs, sheep, and goats, for the control of mites, lice, ticks, and other external parasites. [1][2][3] Its efficacy is attributed to its action as a contact and stomach poison, leading to rapid knockdown of pests.[4] **Phoxim** is available in various formulations, such as emulsifiable concentrates for sprays and dips, as well as pour-on solutions.[5]

Mechanism of Action

As an organophosphate insecticide, **phoxim**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of parasites. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By irreversibly binding to and inhibiting AChE, **phoxim** causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the ectoparasite. The oxo-analogue of **phoxim**, PO-**phoxim**, is noted to be significantly more potent in its insecticidal activity.



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*Mechanism of action of **Phoxim**.*

Quantitative Data

Efficacy Data

The efficacy of **phoxim** has been demonstrated against a range of ectoparasites in various host animals.

Host Animal	Ectoparasite	Formulation	Efficacy	Reference
Laying Hens	Dermanyssus gallinae (Poultry Red Mite)	Aqueous Solution (2000 ppm)	>97% reduction from day 10 to day 49	
Laying Hens	Dermanyssus gallinae (Poultry Red Mite)	Spray (2000 ppm)	96.1% after 3 days, >99% from day 7 to 49	
Dogs	Rhipicephalus sanguineus (Brown Dog Tick)	Not specified	More effective on adult ticks than deltamethrin	

Toxicological Data

The acute toxicity of **phoxim** varies across different animal species.

Species	Route of Administration	LD50	Reference
Chickens	Oral	19.6 - 40 mg/kg bw	
Guinea Pigs, Rabbits, Cats, Dogs	Oral	250 to >1126 mg/kg bw	
Mice, Rats	Oral	1248 to >10349 mg/kg bw	

Maximum Residue Limits (MRLs)

MRLs for **phoxim** have been established for various edible tissues in livestock.

Animal Species	Tissue	MRL ($\mu\text{g}/\text{kg}$)	Reference
Cattle, Pigs, Sheep, Goats	Muscle	50	
Cattle, Pigs, Sheep, Goats	Liver	50	
Cattle, Pigs, Sheep, Goats	Kidney	50	
Cattle, Pigs, Sheep, Goats	Fat	400	
Cattle	Milk	10	

Experimental Protocols

In Vivo Efficacy Trial Protocol (Adapted from EMA/CVMP/EWP/005/2000-Rev.2)

This protocol outlines a controlled study to evaluate the efficacy of a **phoxim** formulation against a specific ectoparasite in a target host species.

1. Objective: To determine the efficacy of a **phoxim**-based ectoparasiticide.

2. Animals:

- Select a statistically adequate number of healthy animals of the target species.
- Animals should be of a similar age, weight, and breed.
- House animals individually to prevent cross-contamination.

3. Infestation:

- Artificially infest animals with a known number of the target ectoparasite (e.g., 50-100 adult fleas or 50 adult ticks).
- Ensure the parasite strain is susceptible to organophosphates, or use a resistant strain if evaluating efficacy against resistant populations.

4. Treatment Groups:

- Randomly allocate animals to at least two groups:
- Group 1 (Control): Untreated or vehicle-treated.
- Group 2 (Treated): Treated with the **phoxim** formulation at the recommended dose.

5. Treatment Administration:

- Apply the **phoxim** product according to the proposed label instructions (e.g., spray, dip, pour-on).

6. Efficacy Assessment:

- At predetermined intervals post-treatment (e.g., 24h, 48h, 7 days, etc.), count the number of live parasites on each animal.
- Calculate the percentage of efficacy using the following formula:
- Efficacy (%) = [(Mean number of parasites on control animals - Mean number of parasites on treated animals) / Mean number of parasites on control animals] x 100

7. Data Analysis:

- Statistically analyze the data to determine if there is a significant difference in parasite counts between the treated and control groups.

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Experimental workflow for in vivo efficacy trial.

Acetylcholinesterase Inhibition Assay Protocol (Adapted from Ellman's Method)

This in vitro assay determines the inhibitory effect of **phoxim** on AChE activity.

1. Materials:

- Acetylcholinesterase (AChE) solution
- **Phoxim** solution of varying concentrations
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- Microplate reader

2. Procedure:

- In a 96-well microplate, add the phosphate buffer.
- Add the **phoxim** solution at different dilutions to the respective wells.
- Add the AChE solution to all wells and incubate to allow for enzyme-inhibitor interaction.
- Initiate the reaction by adding ATCI and DTNB to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

- Calculate the rate of reaction for each **phoxim** concentration.
- Determine the percentage of AChE inhibition for each concentration relative to the control (no **phoxim**).
- Calculate the IC50 value (the concentration of **phoxim** that causes 50% inhibition of AChE activity).

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Workflow for AChE inhibition assay.

Ectoparasiticide Resistance Testing Protocol

This protocol is a general guideline for monitoring the development of resistance to **phoxim** in ectoparasite populations.

1. Sample Collection:

- Collect a sufficient number of the target ectoparasite from the field population.

2. Bioassay:

- Expose the collected parasites to different concentrations of **phoxim** using a standardized method (e.g., larval packet test, adult immersion test).
- Include a susceptible reference strain of the parasite as a control.

3. Mortality Assessment:

- After a defined exposure period, assess the mortality of the parasites at each **phoxim** concentration.

4. Data Analysis:

- Calculate the lethal concentration (e.g., LC50, LC90) for the field population and the susceptible strain.
- Determine the resistance factor (RF) by dividing the LC50 of the field population by the LC50 of the susceptible strain. An RF significantly greater than 1 indicates resistance.

Safety and Handling

Phoxim is moderately toxic to mammals and should be handled with care. Appropriate personal protective equipment, including gloves and protective clothing, should be worn during handling and application. It is also important to prevent contamination of water bodies, as **phoxim** is toxic to aquatic organisms.

Conclusion

Phoxim remains a valuable tool for the control of ectoparasites in veterinary medicine. Its efficacy, coupled with a well-understood mechanism of action, makes it an important component of integrated pest management programs. However, the potential for resistance development necessitates careful monitoring and responsible use to maintain its effectiveness. The protocols provided herein offer a framework for the continued evaluation and optimal application of **phoxim** in veterinary practice.

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